molecular formula C19H22O7 B1246977 Samaderine B CAS No. 803-22-5

Samaderine B

Cat. No.: B1246977
CAS No.: 803-22-5
M. Wt: 362.4 g/mol
InChI Key: CVLVYBSPYHCGGU-VQXUUFQGSA-N
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Description

Samaderine B is a quassinoid isolated from Quassia indica and Samadera madagascariensis. It exhibits antimalarial and cytotoxic activities. It has a role as a metabolite, an antimalarial and an antineoplastic agent. It is a quassinoid, an organic heteropentacyclic compound, a cyclic ether, an enone, a bridged compound, a lactone, a secondary alcohol and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Antimalarial and Antitumor Activity

Samaderine B has been identified as having significant growth-inhibitory activity against the cultured malarial parasite Plasmodium falciparum. It also exhibits in vitro cytotoxicity against KB cells, indicating potential antitumor properties (Kitagawa et al., 1996).

Nematocidal Activity

Research has shown that this compound possesses potent nematocidal activities, significantly greater than certain traditional anthelmintics. This suggests its potential application in controlling nematode infections (Watanabe et al., 2000).

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory activity, particularly in inhibiting endothelial cell-neutrophil leukocyte adhesion. This property could be leveraged in developing treatments for inflammatory diseases (Kitagawa et al., 1996).

Antifeedant and Insect Growth Regulatory Activities

Studies on this compound indicate its effectiveness as an antifeedant and in regulating insect growth, particularly against the tobacco cutworm, Spodoptera litura. This suggests its potential use in agricultural pest management (Govindachari et al., 2001).

Little or No Anti-tumor Activity in Certain Contexts

Despite its cytotoxic properties, this compound has been found to display little or no anti-tumor activity when isolated from certain plant sources (Coombes et al., 2005).

GABA Receptor Interaction

This compound acts as a noncompetitive γ-aminobutyric acid receptor antagonist in nematodes. This mode of action is similar to certain bicyclophosphorothionates, underlining its potential as a nematocidal agent (Kuriyama et al., 2005).

Properties

CAS No.

803-22-5

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

(1R,4S,5R,8S,9R,10R,11S,12S,16S)-9,12-dihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13,18-trione

InChI

InChI=1S/C19H22O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,11-15,22-23H,5-6H2,1-3H3/t8-,11+,12+,13-,14+,15-,17-,18-,19+/m0/s1

InChI Key

CVLVYBSPYHCGGU-VQXUUFQGSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1CC(=O)[C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)C)O

SMILES

CC1=CC(=O)C(C2(C1CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C)O

Synonyms

samaderin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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